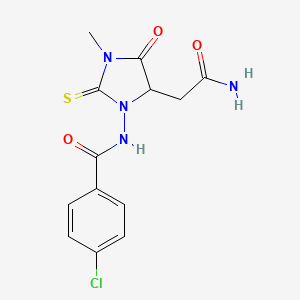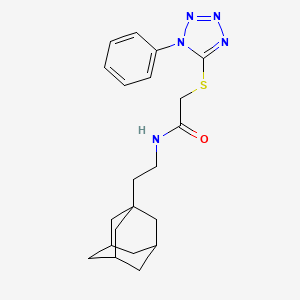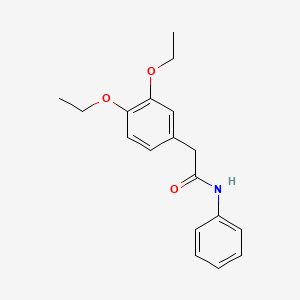![molecular formula C19H22ClNO2 B15006401 Ethyl 3-{[(2-chlorophenyl)methyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B15006401.png)
Ethyl 3-{[(2-chlorophenyl)methyl]amino}-3-(4-methylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{[(2-chlorophenyl)methyl]amino}-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ester functional group, an amino group, and two aromatic rings. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(2-chlorophenyl)methyl]amino}-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The amino group is introduced through a nucleophilic substitution reaction, where the 2-chlorophenylmethylamine reacts with the ester intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-{[(2-chlorophenyl)methyl]amino}-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-{[(2-chlorophenyl)methyl]amino}-3-(4-methylphenyl)propanoate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 3-{[(2-chlorophenyl)methyl]amino}-3-(4-methylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate
- Ethyl 3-amino-3-(4-methylphenyl)propanoate
- Ethyl 3-{[(1-ethyl-2-pyrrolidinyl)methyl]amino}propanoate
Uniqueness
Ethyl 3-{[(2-chlorophenyl)methyl]amino}-3-(4-methylphenyl)propanoate is unique due to the presence of both a 2-chlorophenyl and a 4-methylphenyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H22ClNO2 |
|---|---|
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
ethyl 3-[(2-chlorophenyl)methylamino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C19H22ClNO2/c1-3-23-19(22)12-18(15-10-8-14(2)9-11-15)21-13-16-6-4-5-7-17(16)20/h4-11,18,21H,3,12-13H2,1-2H3 |
InChI-Schlüssel |
VZSKCKDLKFJZKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15006324.png)

![2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B15006338.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B15006354.png)

![(1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B15006366.png)
![N~2~-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B15006374.png)

![3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B15006382.png)
![(2Z)-3-(2-amino-1H-benzimidazol-1-yl)-2-[(3-methylphenyl)carbonyl]prop-2-enenitrile](/img/structure/B15006386.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B15006416.png)
![N-ethyl-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxamide](/img/structure/B15006420.png)
